molecular formula C14H24O3S B8608099 5-Hexylthiomethyl-2-oxo-cyclopentanecarboxylic acid methyl ester CAS No. 61996-08-5

5-Hexylthiomethyl-2-oxo-cyclopentanecarboxylic acid methyl ester

Cat. No. B8608099
M. Wt: 272.41 g/mol
InChI Key: QOXAJTAQVJWYPA-UHFFFAOYSA-N
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Patent
US04073799

Procedure details

In accordance with the process of Example 17, potassium t-butoxide, (336 mg; 3 m mol), n-hexyl mercaptan (354 mg; 3 m mol) and 2-oxo-bicyclo 3.1.0!hexane-1-carboxylic acid methyl ester (463 mg; 3 m mol) were used to obtain 500 mg of 5-hexylthiomethyl-2-oxo-cyclopentanecarboxylic acid methyl ester.
Quantity
336 mg
Type
reactant
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step Two
Quantity
463 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-:4])C.[K+].[CH2:7]([SH:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:14][O:15][C:16]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[O:17]>>[CH3:14][O:15][C:16]([CH:18]1[CH:22]([CH2:23][S:13][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:21][CH2:20][C:19]1=[O:4])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
336 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
354 mg
Type
reactant
Smiles
C(CCCCC)S
Step Three
Name
Quantity
463 mg
Type
reactant
Smiles
COC(=O)CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C(CCC1CSCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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